gamma-Secretase Inhibitor XVI

Vue d'ensemble

Description

Gamma-Secretase Inhibitor XVI is a small molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein and Notch . This compound has garnered significant interest due to its potential therapeutic applications in treating Alzheimer’s disease and certain cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Secretase Inhibitor XVI typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Gamma-Secretase Inhibitor XVI undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Applications De Recherche Scientifique

Applications in Alzheimer’s Disease

2.1 Mechanism of Action

Gamma-secretase inhibitors like GSI XVI function by binding to the active site of presenilin, a component of the gamma-secretase complex, thereby preventing the cleavage of amyloid precursor protein. This results in reduced levels of amyloid-beta peptides, which are associated with neurodegeneration in Alzheimer's disease .

2.2 Clinical Trials and Efficacy

Several clinical trials have investigated the efficacy of GSIs in treating Alzheimer's disease. For instance:

- Semagacestat (LY-450139) : This GSI was shown to reduce amyloid-beta levels but caused significant side effects due to non-selective inhibition affecting Notch signaling .

- Avagacestat (BMS-708163) : Initially developed as a "Notch-sparing" GSI, it failed to demonstrate sufficient selectivity and was discontinued due to adverse effects .

Applications in Cancer Therapy

3.1 Targeting Notch Signaling

Gamma-secretase inhibitors are being repurposed for cancer therapy primarily due to their ability to inhibit Notch signaling pathways, which are often dysregulated in various cancers.

- Non-small-cell lung cancer (NSCLC) : Preclinical studies using GSI AL101 have shown promise in inhibiting tumor growth by targeting Notch signaling .

- Other cancers : GSIs have been explored in breast cancer and other malignancies where Notch signaling plays a role in tumor progression .

3.2 Clinical Investigations

The potential for GSIs to enhance the efficacy of existing therapies is under investigation:

- Combination therapies : Research indicates that GSIs may sensitize tumors to chemotherapy and targeted therapies, enhancing overall treatment efficacy .

Comprehensive Data Tables

| Application | GSI Used | Indication | Outcome |

|---|---|---|---|

| Alzheimer’s Disease | Semagacestat | Reduces amyloid-beta | Significant side effects; trials paused |

| Alzheimer’s Disease | Avagacestat | Notch-sparing; reduced Aβ levels | Discontinued due to non-selectivity |

| Non-small-cell lung cancer | AL101 | Targeting Notch signaling | Promising results; ongoing trials |

| Breast Cancer | Various GSIs | Inhibition of tumor growth | Preclinical success; further studies needed |

Case Studies

Case Study 1: Semagacestat

In a Phase III clinical trial involving patients with Alzheimer's disease, semagacestat was administered with initial results showing reduced levels of amyloid-beta. However, participants experienced cognitive decline and skin-related adverse events leading to trial discontinuation .

Case Study 2: AL101 in NSCLC

A recent preclinical study demonstrated that AL101 effectively inhibited tumor growth in models of non-small-cell lung cancer by blocking Notch signaling pathways. The study also indicated that when combined with standard chemotherapy agents, there was a significant improvement in treatment outcomes compared to monotherapy .

Mécanisme D'action

Gamma-Secretase Inhibitor XVI exerts its effects by binding to the active site of gamma-secretase, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of amyloid precursor protein and Notch, leading to a reduction in the production of amyloid-beta peptides and modulation of Notch signaling . The molecular targets and pathways involved include the gamma-secretase complex and its associated substrates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to gamma-Secretase Inhibitor XVI include:

Semagacestat: Another gamma-secretase inhibitor that has been studied for its potential in treating Alzheimer’s disease.

Avagacestat: A gamma-secretase inhibitor with a different binding profile and selectivity.

L685,458: A transition state analog inhibitor of gamma-secretase.

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for gamma-secretase, which allows for targeted inhibition of the enzyme without affecting other proteases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Activité Biologique

Gamma-secretase inhibitors (GSIs) have emerged as critical tools in the study and treatment of various diseases, particularly Alzheimer's disease (AD) and certain cancers. Among these, Gamma-Secretase Inhibitor XVI (GSI-XVI) has garnered attention for its unique biological activity and potential therapeutic applications. This article delves into the mechanisms, effects, and research findings associated with GSI-XVI, supported by data tables and relevant case studies.

Gamma-secretase is a multi-subunit protease complex that cleaves various substrates, including the amyloid precursor protein (APP), which is implicated in AD. GSIs like GSI-XVI inhibit this complex, thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which is known to aggregate and form plaques in the brains of AD patients.

- Inhibition Mechanism :

Biological Effects

The biological effects of GSI-XVI extend beyond Aβ modulation. Research indicates that GSIs can influence various cellular processes:

- Neuronal Impact : In vivo studies have shown that GSI treatment can reduce dendritic spine density in mouse models, indicating potential neurotoxic effects associated with prolonged inhibition of gamma-secretase .

- Cognitive Implications : While GSIs lower Aβ levels, they have been linked to adverse cognitive outcomes in clinical trials. For instance, semagacestat, another GSI, was found to accelerate cognitive decline despite reducing Aβ levels .

Case Studies and Clinical Findings

Several studies have investigated the pharmacodynamics and clinical implications of GSI-XVI:

- Pharmacodynamic Biomarker :

- A study utilizing cerebrospinal fluid (CSF) samples demonstrated that levels of Aβ1-15/16 serve as a sensitive biomarker for GSI activity. Following administration of semagacestat, a significant increase in Aβ1-15/16 was observed within 9 hours, correlating with reduced levels of longer Aβ species .

- Clinical Trials :

- Clinical trials involving GSIs have yielded mixed results. While some trials showed promise in reducing Aβ levels, they often failed to demonstrate cognitive benefits or resulted in worsening conditions for patients with AD . This paradox highlights the complexity of targeting gamma-secretase and underscores the need for careful patient selection and monitoring.

Table 1: Summary of GSI-XVI Pharmacological Effects

Table 2: Comparative Analysis of GSIs

| Compound | Targeted Substrate | IC50 (µM) | Cognitive Impact |

|---|---|---|---|

| GSI-XVI | APP | ~0.5 | Variable |

| Semagacestat | APP | ~0.25 | Negative |

| DAPT | Notch | ~0.1 | Neutral to Positive |

Propriétés

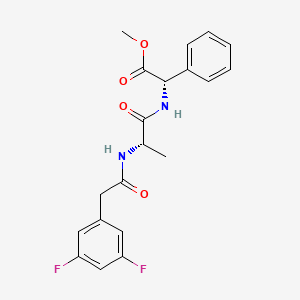

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPDRNSTUYCSQC-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440198 | |

| Record name | gamma-Secretase Inhibitor XVI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208255-51-0 | |

| Record name | gamma-Secretase Inhibitor XVI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.